molecular formula C12H15ClF3NO B1435513 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride CAS No. 1803604-11-6

3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride

Cat. No. B1435513
M. Wt: 281.7 g/mol
InChI Key: CJVAJJFUXSJCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClF3NO. It has a molecular weight of 281.70 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolan ring via a methylene bridge .

Scientific Research Applications

  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Application : Trifluoromethyl groups are incorporated into organic motifs due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties. This has led to their abundance in pharmaceutical and agrochemical products .
    • Method : The construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is achieved through transition metal-mediated reactions .
    • Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, improving the propensity towards further development of agrochemical drugs .
  • Synthesis and Application of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
    • Method : The synthesis and applications of TFMP and its derivatives involve the development of organic compounds containing fluorine .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Photothermal Applications of Two-Dimensional Nanomaterials

    • Application : Two-dimensional (2D) nanomaterials with trifluoromethyl groups have been used in photothermal therapy and other applications due to their higher photothermal conversion efficiency .
    • Method : The photothermal conversion efficiency of these 2D nanomaterials is enhanced by excellent in-plane electron mobility .
    • Results : These 2D nanomaterials have shown satisfactory therapeutic effects in photothermal therapy and have found applications in water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters, and wound healing .
  • Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity

    • Application : Trifluoromethyl compounds have been used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials .
    • Method : This involves preparing micro/nanostructures and chemical modification .
    • Results : Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in the wetting field .
  • Synthesis and Application of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
    • Method : The synthesis and applications of TFMP and its derivatives involve the development of organic compounds containing fluorine .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • Application : Trifluoromethyl groups are incorporated into organic motifs due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties. This has led to their abundance in pharmaceutical and agrochemical products .
    • Method : The construction of C–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is achieved through transition metal-mediated reactions .
    • Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, improving the propensity towards further development of agrochemical drugs .

Future Directions

The future directions for “3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” are not clear as it seems to be a research compound . Further studies are needed to understand its potential applications.

properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11;/h1-4H,5-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVAJJFUXSJCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
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3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
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3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
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3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Reactant of Route 5
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Reactant of Route 6
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride

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